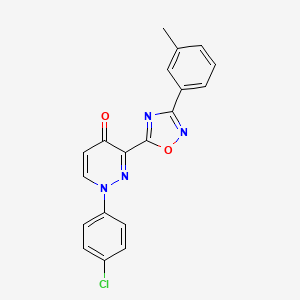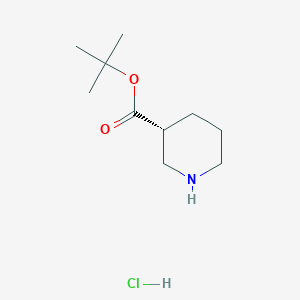![molecular formula C15H13N3O2S B2619591 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2176201-68-4](/img/structure/B2619591.png)
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It is part of a series of compounds designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines .
Synthesis Analysis
The synthesis of benzo[b]thiophene-2-carboxamide derivatives involves several steps . The process includes the use of reagents and conditions such as K2CO3, N,N-dimethylacetamide, and methyl 2-mercaptoacetate . The reaction conditions vary depending on the specific derivative being synthesized .Molecular Structure Analysis
The molecular structure of these compounds involves a benzo[b]thiophene-2-carboxamide core with various substitutions . The binding mode of these compounds with the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a series of reactions under various conditions . These reactions involve the use of different reagents and catalysts .Aplicaciones Científicas De Investigación
Antimicrobial Agents
The compound has been used in the synthesis of benzo[b]thiophene acylhydrazones, which have shown potential as antimicrobial agents against multidrug-resistant Staphylococcus aureus . The screening led to the identification of eight hits, including a non-cytotoxic derivative showing a minimal inhibitory concentration of 4 µg/mL on three S. aureus strains .
Electrochemical Synthesis
The compound has been used in the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides . The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75%, using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis .
Copper-catalyzed Domino Synthesis
The compound has been used in the copper-catalyzed double C–S bond formation via Ullmann-type S-arylation and C–H thiolation . This novel one-step sulfur-incorporation method provides a straightforward avenue to benzo[b]thiophene and imidazo[1,2-a]pyridine frameworks .
Mecanismo De Acción
Target of Action
The primary target of the compound N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that is primarily produced in endothelial cells and immune-derived cells such as macrophages and dendritic cells .
Pharmacokinetics
The compound’s interaction with the sting protein suggests that it may have good bioavailability
Action Environment
The action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide can be influenced by various environmental factors. For instance, the presence of double-stranded DNA (dsDNA) from viruses, bacteria, or the host can stimulate the production of cGAMP, which engages the STING protein . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of dsDNA in the environment .
Direcciones Futuras
The future directions for research on “N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide” and similar compounds could involve further exploration of their STING-agonistic activity . This could include investigating their potential use in treating diseases where the activation of the innate immune response is beneficial, such as in cancer therapy .
Propiedades
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(13-10-11-4-1-2-5-12(11)21-13)16-7-9-18-8-3-6-17-15(18)20/h1-6,8,10H,7,9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIQRCACMHJCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=CC=NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-hydroxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2619513.png)
![(E)-N-[[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2619517.png)
![2-[(2S,5R)-5-Methyloxan-2-yl]acetic acid](/img/structure/B2619519.png)



![Rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride](/img/structure/B2619525.png)
![4-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2619528.png)


![2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}methylene)-1,3-dioxane-4,6-dione](/img/structure/B2619531.png)